4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid
Overview
Description
4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid (4M5S2TBA) is an important organic compound that has a wide range of applications in the scientific research field. It is a type of sulfonamide and is used in various areas such as biochemistry, pharmacology, and microbiology. 4M5S2TBA is used as a reagent in several biochemical and physiological experiments, as well as in drug discovery and development.
Scientific Research Applications
Spectrophotometric Analysis of Metals
- Cobalt Detection : 4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid (TAMSMB) is a sensitive and selective reagent for the spectrophotometric determination of cobalt. Its efficacy is enhanced by the addition of EDTA to eliminate interference from copper and nickel (Wada, Ishizuki, & Nakagawa, 1982).
- Nickel Titration : TAMSMB serves as a metallochromic indicator in EDTA titration of nickel, characterized by good color contrast and a large rate of color change reaction at the equivalence point (Wada, Ishizuki, & Nakagawa, 1983).
Flow-Injection Analysis
- Copper Analysis : TAMSMB and its derivatives have been used in flow-injection analysis for the determination of copper(II), demonstrating high sensitivity and specific absorptivity (Wada, Ishizuki, & Nakagawa, 1983).
Spectrophotometric Determination of Microamounts of Metals
- Palladium Detection : TAMSMB-related compounds show promise in detecting palladium(II) in strong nitric acid medium. They form blue complexes with palladium(II) and exhibit high sensitivity and selectivity (Zhang, Wu, Liu, & Wu, 1993).
- Nickel Determination : TAMSMB derivatives react with nickel(II) to form complexes, applicable in the spectrophotometric determination of nickel in alloys and steels (Fan & Zhu, 1998).
Sample Dispersion Studies
- TAMSMB has been utilized to study sample dispersion in flow-injection systems, aiding in understanding reaction rates and product concentration profiles (Wada, Hiraoka, Yuchi, & Nakagawa, 1986).
properties
IUPAC Name |
4-methyl-5-(sulfomethylamino)-2-(1,3-thiazol-2-yldiazenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S2/c1-7-4-10(15-16-12-13-2-3-22-12)8(11(17)18)5-9(7)14-6-23(19,20)21/h2-5,14H,6H2,1H3,(H,17,18)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGWNWSQFOYHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NCS(=O)(=O)O)C(=O)O)N=NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404561 | |
Record name | TAMB water-soluble | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid | |
CAS RN |
82138-69-0 | |
Record name | TAMB water-soluble | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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